3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzoxazin-4-one
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Overview
Description
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzoxazin-4-one is a complex organic compound that features a benzoxazinone core structure with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzoxazin-4-one typically involves the following steps:
Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through a cyclization reaction involving an appropriate anthranilic acid derivative and a suitable acylating agent.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using bis(pinacolato)diboron and a halogenated precursor of the benzoxazinone
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield boronic acids, while substitution reactions could produce various arylated derivatives.
Scientific Research Applications
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and probes for biological studies.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzoxazin-4-one involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The benzoxazinone core may also interact with biological targets, although specific molecular pathways and targets would depend on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi(1,3,2-dioxaborolane)
Uniqueness
What sets 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzoxazin-4-one apart from similar compounds is its unique benzoxazinone core, which provides additional reactivity and potential for diverse applications. The combination of the boronate ester group with the benzoxazinone structure allows for versatile chemical transformations and the synthesis of complex molecules.
Properties
Molecular Formula |
C15H20BNO4 |
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Molecular Weight |
289.14 g/mol |
IUPAC Name |
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)10-6-7-11-12(8-10)19-9-17(5)13(11)18/h6-8H,9H2,1-5H3 |
InChI Key |
YFRSEBIWDPOJQJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(CO3)C |
Origin of Product |
United States |
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